

# 8-Chloroquinolin-4-amine CAS number and chemical identifiers

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## Compound of Interest

Compound Name: 8-Chloroquinolin-4-amine

Cat. No.: B1279978

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## An In-depth Technical Guide to 8-Chloroquinolin-4-amine

This technical guide provides a comprehensive overview of the chemical identifiers, a representative synthesis protocol, and a logical workflow for the compound **8-Chloroquinolin-4-amine**. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

## Chemical Identity and Properties

**8-Chloroquinolin-4-amine** is a substituted quinoline derivative. Accurate identification of this compound is crucial, as several positional isomers exist, which can lead to confusion. The primary chemical identifiers for **8-Chloroquinolin-4-amine** are summarized in the table below.

Identifier	Value
CAS Number	65340-72-9[1]
IUPAC Name	8-chloroquinolin-4-amine[1]
Molecular Formula	C <sub>9</sub> H <sub>7</sub> ClN <sub>2</sub> [1]
Molecular Weight	178.62 g/mol
PubChem CID	12292890[1]
SMILES	<chem>C1=CC2=C(C=CN=C2C(=C1)Cl)N</chem> [1]
InChI	InChI=1S/C9H7ClN2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H,(H2,11,12)[1]
InChIKey	OIXSIWQVJINCRY-UHFFFAOYSA-N[1]

It is important to distinguish **8-Chloroquinolin-4-amine** from its common isomers, such as 4-chloroquinolin-8-amine (CAS: 81764-16-1)[2][3][4][5], 8-chloroquinolin-5-amine (CAS: 75793-58-7)[6], and 7-chloroquinolin-4-amine (CAS: 1198-40-9)[7].

## Representative Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of **8-Chloroquinolin-4-amine** is not readily available in the searched literature, a representative procedure can be adapted from general methods for the synthesis of 4-aminoquinoline derivatives. A common approach involves the nucleophilic aromatic substitution of a 4-chloroquinoline precursor.

Objective: To synthesize **8-Chloroquinolin-4-amine** from a suitable precursor.

Proposed Reaction: The synthesis can be envisioned to proceed via the amination of 4,8-dichloroquinoline.

Materials:

- 4,8-dichloroquinoline
- Ammonia source (e.g., aqueous ammonia, ammonium hydroxide)

- Solvent (e.g., ethanol, phenol)
- Acid or base for pH adjustment (if necessary)
- Standard laboratory glassware and safety equipment

#### Experimental Procedure:

- **Reaction Setup:** In a sealed reaction vessel, dissolve 4,8-dichloroquinoline in a suitable solvent such as ethanol.
- **Addition of Reagents:** Add an excess of the ammonia source to the solution. The use of a sealed vessel is crucial when working with volatile reagents like ammonia.
- **Heating:** Heat the reaction mixture at a temperature typically ranging from 120-180 °C for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
- **Purification:** The crude product is then purified. This can be achieved by washing with a suitable solvent to remove unreacted starting material and byproducts. Recrystallization from an appropriate solvent system can be employed to obtain the pure **8-Chloroquinolin-4-amine**.
- **Characterization:** The final product should be characterized to confirm its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

## Logical Workflow for Synthesis and Identification

The following diagram illustrates a logical workflow for the synthesis and subsequent identification of **8-Chloroquinolin-4-amine**.



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A logical workflow for the synthesis and identification of **8-Chloroquinolin-4-amine**.

## Potential Biological Significance

Derivatives of 4-aminoquinoline are well-known for their biological activities, most notably as antimalarial agents. While specific signaling pathways involving **8-Chloroquinolin-4-amine** are not extensively documented, the broader class of quinoline compounds has been investigated for various therapeutic applications, including antibacterial and anticancer properties. The structural similarity of **8-Chloroquinolin-4-amine** to established pharmacologically active molecules suggests its potential as a scaffold in drug discovery and development. Further research is warranted to elucidate its specific biological targets and mechanisms of action.

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